Iminoacetonitrile

Description

Propriétés

Numéro CAS |

1726-32-5 |

|---|---|

Formule moléculaire |

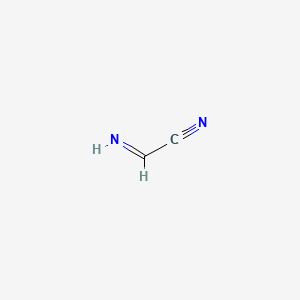

C2H2N2 |

Poids moléculaire |

54.05 g/mol |

Nom IUPAC |

methanimidoyl cyanide |

InChI |

InChI=1S/C2H2N2/c3-1-2-4/h1,3H |

Clé InChI |

LAVVSPWGGHZKLI-UHFFFAOYSA-N |

SMILES canonique |

C(=N)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iminoacetonitrile can be synthesized through the dimerization of hydrogen cyanide (HCN). This reaction is base-catalyzed and occurs in the liquid state. The process involves steered ab initio molecular dynamics and quantum chemistry to evaluate the kinetics and thermodynamics of the reaction .

Industrial Production Methods: This method could potentially be adapted for the production of this compound .

Analyse Des Réactions Chimiques

Base-Catalyzed Dimerization of HCN to Iminoacetonitrile

This compound forms via the dimerization of hydrogen cyanide (HCN) in the presence of a base. This reaction is critical in prebiotic chemistry, as it serves as the first step in HCN polymerization.

Mechanism and Kinetics

-

Pathway : Base-catalyzed nucleophilic attack of HCN on another HCN molecule, facilitated by explicit solvent interactions in liquid HCN .

-

Activation Barrier : Corrected Gibbs energy activation barrier of 21.8 ± 1.2 kcal/mol, enabling reaction feasibility at temperatures ≥200 K .

-

Thermodynamics : Marginally exergonic with a Gibbs energy of −1.4 ± 0.8 kcal/mol, suggesting thermodynamic favorability under astrochemical conditions .

This reaction is rate-determining in HCN polymerization, aligning with experimental time scales observed in laboratory settings .

Polymerization Reactions of this compound

This compound undergoes rapid polymerization under moderate heating, forming complex organic mixtures relevant to prebiotic chemistry.

Key Features:

-

Temperature Dependence : Polymerizes rapidly above 233 K, yielding insoluble "red-brown-black" materials .

-

Catalytic Role : Acts as an intermediate in pathways leading to high-molecular-weight products, including amino acids and nucleobases .

-

Environmental Relevance : Predicted to form in astrochemical environments such as early Earth, comets, and Titan’s surface during transient heating events .

Photolytic Formation and Isomerization

This compound can be generated photochemically and exists as E- and Z-isomers.

Experimental Observations:

-

Formation : UV photolysis (308 nm) of azidoacetonitrile (N₃CH₂CN) in an argon matrix at 11 K produces both isomers .

-

Isomer Identification :

Cycloaddition Reactions as Azadienophiles

Iminoacetonitriles serve as electron-deficient imines in Diels–Alder reactions, enabling the synthesis of nitrogen heterocycles.

Applications De Recherche Scientifique

Iminoacetonitrile is a chemical compound with significant implications in prebiotic chemistry and materials science . It is a product of hydrogen cyanide (HCN) dimerization and a key intermediate in the formation of prebiotic building blocks, such as amino acids and nucleobases . this compound can be found in various astrochemical environments, including the early Earth, comets, and Saturn's moon Titan .

Scientific Research Applications

- Prebiotic Chemistry: this compound plays a crucial role as a prebiotic reaction intermediate . Studies suggest that the formation of this compound from HCN may be the rate-determining step in the assembly of more complex reaction products .

- Astrochemical Studies: this compound has been detected in interstellar molecular clouds, indicating its presence in various astrochemical environments . Its formation routes depend on the chemical and physical environment, making it a subject of interest for understanding chemical processes in space .

- HCN Polymerization: this compound is implicated in the polymerization of HCN, which results in complex mixtures with high-molecular-weight products . Understanding the role of this compound in HCN polymerization is important for characterizing the products of these reactions, which may have significant roles in astro- and prebiotic chemistry .

- Material Science: HCN-derived polymers, including those involving this compound, are of interest as functional materials . They have potential applications in catalysis, adhesives, and coatings for biomedical purposes .

Case Studies

Mécanisme D'action

The mechanism of action of iminoacetonitrile involves its reactivity as a nucleophile and electrophile. The compound can participate in various chemical reactions due to the presence of both the amine and nitrile groups. These reactions can lead to the formation of complex organic molecules, which are significant in prebiotic chemistry and other fields .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aminomalononitrile (C₃H₃N₃)

- Structure and Synthesis: A trimer of HCN, synthesized via neutralization of aminomalononitrile tosylate or thermal decomposition of cyanoformamide salts .

- Reactivity: Polymerizes spontaneously under mild conditions to form adhesive coatings. Decomposes into iminoacetonitrile (NH=CHCN) and aminocyanocarbene intermediates when heated .

- Applications : Used in biomedical coatings and surface modifications due to its adhesive properties .

- Stability: Rapidly polymerizes above 233 K, similar to this compound .

N-Cyanomethanimine (C₂H₂N₂)

- Structure and Synthesis: Structural isomer of this compound, synthesized via pyrolysis of trimethylenetetrazole or ditetrazolopyrazine at 500–850°C .

- Reactivity : Thermally stable in the gas phase up to 800°C but polymerizes in the solid state above −100°C .

- Astrochemical Relevance: Detected in interstellar clouds, though its formation pathways differ from this compound’s liquid-phase catalysis .

Diaminomaleonitrile (C₄H₄N₄)

- Structure and Synthesis: A tetramer of HCN, formed via further polymerization of this compound or aminomalononitrile .

- Reactivity: Precursor to 4-aminoimidazole-5-carbonitrile (AICN), a key intermediate in prebiotic adenine synthesis .

- Applications : Implicated in the abiotic formation of nucleobases and heterocycles .

Aminocyanocarbene (CHN₂)

- Structure and Synthesis: Reactive carbene intermediate generated during aminomalononitrile decomposition .

- Reactivity: Tautomerizes to this compound or reacts with HCN to form larger polymers .

- Stability : Highly transient; stabilized only in matrix isolation or low-temperature studies .

Isocyanoacetonitrile (C₃H₂N₂)

- Structure and Synthesis: Structural isomer with an isocyano group (NC–CH₂–NC), distinct from this compound’s imine group (NH=CH–CN) .

- Reactivity: Limited data on its role in astrochemistry; primarily studied for its unique bonding properties .

Iminodiacetonitrile (C₄H₄N₄)

- Structure and Synthesis : Contains two nitrile groups (N≡C–CH₂–NH–CH₂–C≡N); synthesized via enzymatic conversion using nitrilases .

- Reactivity: Converted to iminodiacetic acid (IDA), a chelating agent, via hydrolysis .

- Applications : Industrial relevance in metal ion sequestration .

Data Tables

Table 1: Structural and Thermodynamic Comparison

Table 2: Stability and Reactivity

Research Findings and Implications

- Astrochemical Relevance: this compound’s formation in liquid HCN suggests feasibility in environments like Titan’s hydrocarbon seas or cometary subsurfaces during heating events .

- Prebiotic Pathways: Its role as a precursor to diaminomaleonitrile and AICN highlights its centrality in prebiotic nucleotide synthesis .

- Contradictions: While computational studies predict this compound’s rapid formation, experimental detection remains elusive, necessitating advanced spectroscopic techniques .

Q & A

Q. What are the common synthetic routes for iminoacetonitrile, and how are they optimized for purity?

this compound is synthesized via two primary methods: (i) thermal decomposition of tosylhydrazone salts at 200°C, and (ii) argon matrix photolysis of azidoacetonitrile. Optimization requires strict temperature control (e.g., thermal methods) or UV wavelength specificity (photolysis). Post-synthesis, characterization via gas-phase IR spectroscopy, solution-state / NMR, and mass spectrometry is critical to confirm purity and structural integrity. Polymerization above -40°C necessitates low-temperature handling .

Q. How should this compound be stored to prevent degradation, and what decomposition products are observed?

Storage below -40°C in inert atmospheres (argon/nitrogen) is essential to inhibit polymerization. Decomposition under pyrolysis produces HCN, while photolysis generates HNC and van der Waals complexes. Analytical methods like time-resolved IR spectroscopy and GC-MS are recommended to monitor degradation pathways and quantify byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Gas-phase IR spectroscopy (e.g., 2200–2300 cm for CN stretches) combined with NMR (e.g., 158.2 ppm for cyano groups) provides unambiguous identification. Ab initio calculations validate spectral assignments, particularly for distinguishing E/Z isomers .

Advanced Research Questions

Q. How do computational methods resolve contradictions in the relative stability of E/Z isomers of this compound?

Density functional theory (DFT) calculations predict the Z isomer is thermodynamically favored by ~3 kcal/mol due to reduced steric strain. However, experimental photostationary states (3:1 E:Z ratio under UV) suggest kinetic control dominates isomer distribution. Researchers must reconcile these findings by comparing computational enthalpy differences with time-resolved photolysis data .

Q. What mechanistic insights explain this compound’s susceptibility to nucleophilic attack compared to analogs like aminomalononitrile?

Molecular orbital (MO) calculations indicate this compound’s LUMO energy (-1.8 eV) is lower than aminomalononitrile (-1.2 eV), enhancing electrophilicity. Kinetic studies (e.g., ) confirm irreversible adduct formation, validated via stopped-flow UV-Vis spectroscopy. Competing pathways (e.g., polymerization) require quench experiments to isolate intermediates .

Q. How can researchers address discrepancies in reported abundance ratios of this compound isomers in interstellar medium (ISM) studies?

Discrepancies arise from observational limitations (e.g., telescopic resolution) vs. laboratory MEP (minimum energy path) simulations. To resolve this, cross-validate ISM data with matrix-isolation IR spectra and millimeter-wave rotational spectroscopy. For example, Rivilla et al. (2019) prioritized Z-isomer abundance, but lab studies suggest E-isomer dominance under specific photolytic conditions .

Q. What methodologies are recommended for analyzing this compound in complex matrices (e.g., reaction mixtures)?

High-performance liquid chromatography (HPLC) with a strong anion-exchange column and UV detection (195 nm) achieves separation from analogs like iminodiacetonitrile. Mobile phases of pH 2.2 monopotassium phosphate/acetonitrile (95:5 v/v) optimize retention times. Quantitation via external standard curves (R > 0.99) minimizes matrix interference .

Methodological Guidelines for Data Reporting

- Experimental Reproducibility : Document thermal decomposition protocols with exact ramp rates (±2°C) and photolysis wavelengths (±5 nm). Provide raw IR/NMR spectra in supplementary files .

- Contradiction Analysis : Use Bayesian statistics to weigh computational vs. experimental isomer ratios. Report confidence intervals for kinetic parameters .

- Safety Protocols : Reference SDS guidelines for handling HCN byproducts, including fume hood specifications and emergency neutralization procedures (e.g., NaOH traps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.